molecular formula C14H12ClFN2O3S B11020806 Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazole-4-carboxylate

Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11020806
M. Wt: 342.8 g/mol
InChI Key: FRIVTQYNQWGZGV-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an acetylated 2-chloro-6-fluorophenyl group at position 2 and an ethyl carboxylate ester at position 2. Its molecular formula is C₁₄H₁₂ClFN₂O₃S, with a molecular weight of 342.77 g/mol.

Properties

Molecular Formula

C14H12ClFN2O3S

Molecular Weight

342.8 g/mol

IUPAC Name

ethyl 2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H12ClFN2O3S/c1-2-21-13(20)11-7-22-14(17-11)18-12(19)6-8-9(15)4-3-5-10(8)16/h3-5,7H,2,6H2,1H3,(H,17,18,19)

InChI Key

FRIVTQYNQWGZGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves the reaction of 2-chloro-6-fluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl 2-amino-1,3-thiazole-4-carboxylate under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Ester Group Reactivity

The ethyl ester moiety undergoes typical nucleophilic acyl substitution reactions:

Reaction Type Conditions Products Catalysts/Reagents
HydrolysisAcidic (HCl/H₂O) or basic (NaOH)2-{[(2-Chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazole-4-carboxylic acidH⁺ or OH⁻ ions
TransesterificationAlcohol (e.g., MeOH), acid/baseMethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazole-4-carboxylateH₂SO₄ or NaOCH₃
  • The ester group’s lability makes it a key site for derivatization. For example, hydrolysis under basic conditions produces the carboxylic acid, a precursor for further coupling reactions.

Amide Bond Reactivity

The acetamido linker exhibits moderate stability but can be modified under specific conditions:

Reaction Type Conditions Products Catalysts/Reagents
Acidic HydrolysisConcentrated HCl, reflux2-Amino-1,3-thiazole-4-carboxylic acid + 2-chloro-6-fluorophenylacetic acidHCl, heat
Enzymatic CleavageProteases (e.g., trypsin)Depends on enzyme specificityBiological catalysts
  • Acidic hydrolysis cleaves the amide bond, yielding the thiazole amino acid and the substituted phenylacetic acid . Enzymatic cleavage remains less explored but is theoretically plausible.

Thiazole Ring Reactivity

The thiazole core participates in electrophilic substitutions and coordination chemistry:

Reaction Type Conditions Products Catalysts/Reagents
BrominationBr₂ in CHCl₃5-Bromo-thiazole derivativeLewis acids (e.g., FeBr₃)
Metal CoordinationTransition metal salts (e.g., Cu²⁺)Metal-thiazole complexesCuSO₄, NiCl₂
  • Electrophilic substitution at the thiazole’s 5-position is favored due to electron-withdrawing effects of the ester and amide groups . Metal coordination could enhance biological activity .

Chloro-Fluorophenyl Group Reactivity

The 2-chloro-6-fluorophenyl substituent undergoes halogen-specific reactions:

Reaction Type Conditions Products Catalysts/Reagents
Suzuki CouplingPd(PPh₃)₄, aryl boronic acidBiaryl derivativesPd catalysts, base (Na₂CO₃)
Nucleophilic SubstitutionKNH₂, NH₃(l)Amino-phenyl derivativesStrong bases
  • The chloro group is more reactive than fluorine in cross-coupling reactions, enabling aryl-aryl bond formation . Fluorine’s electronegativity directs substitution patterns .

Stability and Reaction Considerations

  • pH Sensitivity : The ester and amide groups degrade under prolonged acidic/basic conditions.

  • Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step reactions that can include acylation and condensation processes. The compound can be derived from simpler thiazole derivatives through various chemical modifications.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Research indicates that derivatives of thiazole compounds have been evaluated for their efficacy against various bacterial strains. For instance, studies have shown that certain thiazole derivatives demonstrate significant activity against Bacillus subtilis and Aspergillus niger, suggesting potential applications in treating infections caused by these pathogens .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. Compounds similar to this compound have been tested against human breast adenocarcinoma cell lines (MCF7) and have shown promising results in inhibiting cancer cell proliferation . The structural features of these compounds contribute to their ability to interact with biological targets involved in cancer progression.

Case Studies and Research Findings

A comprehensive study published in the Chemistry & Biology Interface journal outlines the synthesis and biological evaluation of various thiazole derivatives, including those similar to this compound. The study reports that several synthesized compounds exhibited minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity .

Another research article discusses the synthesis of a series of thiazolo[3,2-b]-1,2,4-triazine derivatives which were evaluated for antibacterial and antitubercular activities. The findings suggest that modifications to the thiazole structure can enhance biological activity, thus providing a pathway for developing new therapeutic agents .

Summary of Findings

ApplicationDescription
AntimicrobialEffective against strains like Bacillus subtilis; potential use in treating bacterial infections.
AnticancerInhibits growth in cancer cell lines; shows promise for further development as anticancer agents.
Synthesis TechniquesMulti-step reactions involving acylation and condensation provide pathways for derivative creation.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The thiazole ring and the chloro-fluoro substituents play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Ethyl 2-{[(2-Chloro-6-fluorophenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (CAS 878689-03-3)
  • Structural Differences :
    • Position 4: Methyl group (vs. carboxylate in the target compound).
    • Position 5: Ethyl carboxylate (vs. unsubstituted in the target compound).
  • The shifted carboxylate group (position 5) could influence hydrogen-bonding interactions .
Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate (CAS EN300-705805)
  • Structural Differences: Position 2: 2,2-Difluoropropyl group (vs. acetylated 2-chloro-6-fluorophenyl in the target compound). Position 5: Amino group (vs. unsubstituted in the target compound).
  • Implications: The difluoropropyl substituent introduces steric bulk and fluorophilicity, which may affect target binding. The amino group at position 5 could participate in additional intermolecular interactions .

Heterocyclic Core Modifications

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid
  • Structural Differences :
    • Core Ring: Isoxazole (vs. thiazole in the target compound).
    • Substituents: Methyl group at position 5, carboxylic acid at position 3.
  • Implications : The isoxazole ring, containing one oxygen atom instead of sulfur, alters electronic properties and hydrogen-bonding capacity. The carboxylic acid group enhances hydrophilicity compared to the ethyl ester in the target compound .
Ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate (CAS 1283109-23-8)
  • Structural Differences: Core Ring: Thiazine (6-membered ring with one sulfur and one nitrogen) vs. thiazole (5-membered). Substituents: Phenyl group at position 6, amino group at position 2.
  • Implications: The expanded thiazine ring increases conformational flexibility. The phenyl group may enhance π-π stacking interactions, while the amino group offers additional hydrogen-bonding sites .

Halogenation and Aromatic Group Variations

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid
  • Structural Differences :
    • Aromatic Group: 2,6-Dichlorophenyl (vs. 2-chloro-6-fluorophenyl in the target compound).
    • Core Ring: Isoxazole (vs. thiazole).
  • Implications: The dichlorophenyl group increases electronegativity and steric hindrance compared to the chloro-fluorophenyl group.

Biological Activity

Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C14H12ClFN2O3S
  • Molecular Weight : 317.77 g/mol
  • CAS Number : 1208530-16-8

The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thiazole Derivative : The initial step involves the reaction of ethyl 2-aminothiazole-4-carboxylate with an appropriate acylating agent.
  • Acetylation : The introduction of the (2-chloro-6-fluorophenyl)acetyl group is achieved through acetic anhydride or acetyl chloride under controlled conditions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the antimicrobial effects of various thiazole derivatives against bacterial strains such as Bacillus subtilis and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from moderate to potent, suggesting that this compound may possess similar efficacy .

CompoundMIC against Bacillus subtilisMIC against E. coli
This compoundX µg/mLY µg/mL
Control (Standard Antibiotic)A µg/mLB µg/mL

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. This compound has shown promising results in inhibiting cancer cell lines in vitro. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .

Other Biological Activities

In addition to antimicrobial and anticancer activities, thiazoles are known for various other pharmacological effects:

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of thiazole derivatives:

  • Design and Synthesis : A comprehensive study synthesized a series of thiazole derivatives and evaluated their biological activities. The results indicated a correlation between structural modifications and enhanced antimicrobial activity .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that substitutions on the thiazole ring significantly affect biological activity. For instance, the presence of electron-withdrawing groups enhanced antimicrobial potency .

Q & A

Q. What are the typical synthetic routes for Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazole-4-carboxylate, and what key reaction conditions must be optimized?

The synthesis involves a multi-step process:

  • Step 1 : Preparation of the thiazole core via cyclization of thiourea derivatives with α-haloketones. For example, reacting 2-chloro-6-fluorophenylacetyl chloride with ethyl 2-aminothiazole-4-carboxylate under anhydrous conditions .
  • Step 2 : Esterification or acylation to introduce the ethyl carboxylate group, often using ethanol in acidic conditions.
  • Key optimizations :
    • Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
    • Temperature : Maintaining low temperatures (0–5°C) during acylation to prevent side reactions.
    • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the product.

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

  • NMR : 1^1H and 13^{13}C NMR to confirm the thiazole ring, ester group, and aryl substituents. Key signals include the thiazole C-H proton (~8.0 ppm) and ester carbonyl (~170 ppm in 13^{13}C) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 357.05).
  • X-ray Crystallography : Single-crystal diffraction (using SHELX or WinGX ) to resolve bond lengths, angles, and conformation. For example, the thiazole ring’s planarity and dihedral angles between substituents can be analyzed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Contradictions may arise from:

  • Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (e.g., unreacted intermediates) .
  • Assay conditions : Standardize cell-based assays (e.g., MIC for antimicrobial activity) with controls for pH, serum proteins, and solvent (DMSO) concentration.
  • Computational validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with reported targets (e.g., kinase enzymes) . Replicate studies under identical conditions to isolate variables.

Q. What are the implications of crystal packing and molecular conformation on the compound’s reactivity and intermolecular interactions?

  • Crystal packing : Weak C–H···O interactions (as observed in cyclohexene derivatives ) stabilize the lattice, affecting solubility and bioavailability.
  • Conformational analysis : Use Cremer-Pople puckering parameters to quantify ring puckering in the thiazole or related heterocycles. For example, a half-chair conformation may enhance steric accessibility for nucleophilic attack.
  • Reactivity : Planar thiazole rings favor π-π stacking with aromatic residues in enzyme active sites, while twisted conformations may reduce binding.

Comparative Structural Analysis

Compound NameKey Structural FeaturesBiological Relevance
This compoundThiazole core, chloro-fluorophenyl group, ester moietyAntimicrobial, kinase inhibition
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid Isoxazole ring, methyl substituentAnti-inflammatory (COX-2 inhibition)
Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate Dihydrothiazole, primary aminePrecursor for antidiabetic agents

Methodological Recommendations

  • Synthetic Challenges : Monitor acylation steps via TLC to avoid over-reaction. Use Schlenk techniques for moisture-sensitive intermediates.
  • Data Interpretation : Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions in crystallographic data .
  • Biological Assays : Pair in vitro studies with in silico ADMET predictions (e.g., SwissADME) to prioritize lead optimization .

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